SR 146131: A Deep Dive into its Mechanism of Action as a Selective CCK1 Receptor Agonist
SR 146131: A Deep Dive into its Mechanism of Action as a Selective CCK1 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
SR 146131 is a potent, orally active, and selective nonpeptide agonist for the cholecystokinin subtype 1 (CCK1) receptor.[1][2] Its high affinity and selectivity for the CCK1 receptor over the CCK2 receptor have made it a valuable tool in pharmacological research and a potential therapeutic agent for disorders related to gastrointestinal motility and eating behaviors.[1] This technical guide provides an in-depth exploration of the mechanism of action of SR 146131, detailing its binding characteristics, downstream signaling pathways, and functional effects, supported by quantitative data and experimental methodologies.
Core Mechanism: Potent and Selective CCK1 Receptor Agonism
SR 146131 exerts its effects by binding to and activating the CCK1 receptor, a G protein-coupled receptor (GPCR) predominantly found in the gastrointestinal system and specific regions of the central nervous system.[3][4] This activation initiates a cascade of intracellular signaling events that mediate the physiological responses to cholecystokinin (CCK), a native peptide hormone.[3][5]
Binding Affinity and Selectivity
SR 146131 demonstrates high-affinity binding to the human recombinant CCK1 receptor. In competitive binding assays, it effectively displaces the radiolabeled CCK analog, [¹²⁵I]-Bolton Hunter (BH)-sulfated cholecystokinin octapeptide (CCK-8S), with a high degree of selectivity over the CCK2 receptor.[2]
| Parameter | Value | Receptor | Cell Line |
| IC₅₀ | 0.56 ± 0.10 nM | Human recombinant CCK1 | 3T3-hCCK1 cell membranes[2][6] |
| Selectivity | ~300-fold | CCK1 vs. CCK2 | -[2] |
Table 1: In Vitro Binding Characteristics of SR 146131
Functional Agonist Activity
The functional activity of SR 146131 has been characterized through various in vitro assays, demonstrating its ability to act as a full or partial agonist depending on the cellular context and the specific signaling pathway being measured.[2]
| Assay | Parameter | Value | Cell Line | Agonist Profile |
| Intracellular Calcium Release | EC₅₀ | 1.38 ± 0.06 nM | NIH-3T3 cells expressing human CCK1 receptor | Full agonist (comparable to CCK-8S)[2] |
| Inositol Monophosphate Formation | EC₅₀ | 18 ± 4 nM | NIH-3T3 cells expressing human CCK1 receptor | Full agonist (comparable to CCK-8S)[2] |
| Intracellular Calcium Release & Inositol Monophosphate Formation | - | - | Human CHP212 and IMR32 neuroblastoma cells | Partial agonist[2] |
Table 2: In Vitro Functional Potency of SR 146131
Downstream Signaling Pathways
Activation of the CCK1 receptor by SR 146131 triggers multiple intracellular signaling cascades. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.[7][8] Additionally, evidence suggests coupling to other G proteins and activation of other signaling molecules.
Caption: SR 146131-induced CCK1 receptor signaling cascade.
The binding of SR 146131 to the CCK1 receptor leads to the activation of Gq/11, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration, which can manifest as oscillations at subnanomolar concentrations of SR 146131 and sustained responses at higher concentrations.[2] DAG, in conjunction with calcium, activates protein kinase C (PKC).
Furthermore, SR 146131 has been shown to partially activate the mitogen-activated protein kinase (MAPK) pathway and enhance the expression of the immediate-early gene krox 24.[2] All of these effects are mediated by the CCK1 receptor, as they can be blocked by CCK1 receptor antagonists such as SR27897B and devazepide.[2]
In Vivo Pharmacological Effects
The potent in vitro activity of SR 146131 translates to significant pharmacological effects in vivo. These effects are consistent with the known physiological roles of CCK1 receptor activation.
| Effect | Species | ED₅₀ / Effective Dose |
| Inhibition of Gastric Emptying | Mice | 66 µg/kg p.o.[1] |
| Inhibition of Gallbladder Emptying | Mice | 2.7 µg/kg p.o.[1] |
| Reduction of Food Intake | Fasted Rats | from 0.1 mg/kg p.o.[1] |
| Reduction of Food Intake | Neuropeptide Y-stimulated Rats | from 0.3 mg/kg p.o.[1] |
| Reduction of Food Intake | Fasted Gerbils | from 0.1 mg/kg p.o.[1] |
| Reduction of Food Intake | Marmosets on restricted diet | from 3 mg/kg p.o.[1] |
| Reduction of Locomotor Activity | Mice | from 0.3 mg/kg p.o.[1] |
| Reduction of Cerebellar cGMP levels | Rats | 0.3-10 mg/kg p.o.[1] |
| Antagonism of Fluphenazine-induced mouth movements | Rats | 0.1 µg/kg to 1 mg/kg p.o.[1] |
| Increase in Fos-positive cells in hypothalamic paraventricular nucleus | Rats | 10 mg/kg p.o.[1] |
Table 3: In Vivo Pharmacological Effects of SR 146131
These in vivo effects are all preventable by the CCK1 antagonist SR27897B, confirming that they are mediated through the CCK1 receptor.[1] Conversely, SR 146131 shows no agonist or antagonist activity in models of CCK2 receptor stimulation in vivo.[1]
Experimental Protocols
The characterization of SR 146131's mechanism of action has relied on a variety of established experimental techniques.
Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
This assay is used to determine the binding affinity of SR 146131 for the CCK1 receptor. Cell membranes expressing the receptor are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-BH-CCK-8S) and varying concentrations of the unlabeled test compound (SR 146131). The ability of SR 146131 to displace the radioligand is measured, and the concentration at which it inhibits 50% of the specific binding (IC₅₀) is calculated.[2]
Intracellular Calcium Release Assay
This functional assay measures the ability of SR 146131 to stimulate an increase in intracellular calcium concentration. Cells expressing the CCK1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Upon binding of SR 146131 to the receptor, the resulting increase in intracellular calcium leads to a change in the fluorescence of the dye, which is measured using a fluorometer or a fluorescence microscope. The concentration-response curve is then used to determine the EC₅₀ value.[2]
Inositol Monophosphate Formation Assay
This assay quantifies the accumulation of inositol monophosphates, a downstream product of PLC activation. Cells are typically pre-labeled with [³H]-myo-inositol. Following stimulation with SR 146131 in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphates, the accumulated radiolabeled inositol monophosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting. This allows for the determination of the EC₅₀ for this specific signaling pathway.[2]
Conclusion
SR 146131 is a highly potent and selective CCK1 receptor agonist with a well-defined mechanism of action. Its high affinity for the CCK1 receptor and its ability to effectively activate downstream signaling pathways, primarily through the Gq/11-PLC-IP3/DAG cascade, translate into significant in vivo pharmacological effects on gastrointestinal function and appetite regulation. The detailed understanding of its molecular and physiological actions, supported by robust experimental data, underscores its importance as a research tool and its potential for therapeutic development.
References
- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. II. In vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 美国GlpBio - SR 146131 | Cas# 221671-61-0 [glpbio.cn]
- 7. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor - PMC [pmc.ncbi.nlm.nih.gov]
